molecular formula C24H26N4O3 B10994666 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide

Cat. No.: B10994666
M. Wt: 418.5 g/mol
InChI Key: YVUQZYHADKMAOL-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide is a complex organic compound that features an indole and a phthalazinone moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The phthalazinone structure is also significant in medicinal chemistry due to its presence in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Dihydrophthalazines.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide is unique due to the combination of the indole and phthalazinone moieties, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetamide

InChI

InChI=1S/C24H26N4O3/c1-16(2)28-24(30)18-8-5-4-7-17(18)20(26-28)15-23(29)25-12-14-27-13-11-19-21(27)9-6-10-22(19)31-3/h4-11,13,16H,12,14-15H2,1-3H3,(H,25,29)

InChI Key

YVUQZYHADKMAOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCN3C=CC4=C3C=CC=C4OC

Origin of Product

United States

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